tert-Butyl isopropyl ether
CAS No.: 17348-59-3
Cat. No.: VC21137265
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17348-59-3 |
---|---|
Molecular Formula | C7H16O |
Molecular Weight | 116.2 g/mol |
IUPAC Name | 2-methyl-2-propan-2-yloxypropane |
Standard InChI | InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3 |
Standard InChI Key | HNFSPSWQNZVCTB-UHFFFAOYSA-N |
SMILES | CC(C)OC(C)(C)C |
Canonical SMILES | CC(C)OC(C)(C)C |
Boiling Point | 87.6 °C |
Melting Point | -88.0 °C |
Introduction
Synthesis Methods
Industrial Production
Research published in the Royal Society of Chemistry indicates that tert-butyl isopropyl ether may be synthesized from crude acetone streams through a combination of selective hydrogenation and tert-butyl alcohol etherification . This approach offers a potentially cost-effective route for industrial-scale production.
Laboratory Synthesis
In laboratory settings, tert-butyl isopropyl ether can be synthesized through the Williamson ether synthesis. This method typically involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. For tert-butyl isopropyl ether, this would involve the reaction of tert-butoxide ion with isopropyl halide under appropriate conditions.
Chemical Reactivity
Thermal Decomposition
A significant study published in the Australian Journal of Chemistry examined the thermal decomposition of tert-butyl isopropyl ether over the temperature range of 409-475°C . The research found that the compound decomposes by two distinct reaction pathways:
-
Formation of isobutene and isopropanol
-
Formation of propene and tert-butanol
The rate constants for these reactions were determined to be:
k₁(isobutene) = 10¹³·³⁷exp(-55530 ± 450/RT) sec⁻¹
k₁(propene) = 10¹²·⁹⁶exp(-56480 ± 950/RT) sec⁻¹
Both reactions appear to follow unimolecular kinetics .
Other Chemical Reactions
Like other ethers, tert-butyl isopropyl ether can undergo acidic cleavage reactions. Aqueous solutions of strong acids such as HBr or HI can cleave the C–O bond, forming an alcohol and an alkyl halide product. The reaction mechanism typically follows either an SN1 or SN2 pathway, depending on the reaction conditions.
Applications
Research Applications
Tert-Butyl isopropyl ether finds various applications in scientific research:
-
Solvent Applications: It serves as a solvent for various organic reactions, particularly those sensitive to water or requiring anhydrous conditions.
-
Proteomics Research: Its low reactivity minimizes interference during protein analysis, making it suitable for use in proteomics studies .
-
Reaction Medium: It can influence reaction pathways and product selectivity due to its unique structural attributes.
Industrial Applications
While specific industrial applications of tert-butyl isopropyl ether are less extensively documented compared to related ethers like methyl tert-butyl ether (MTBE) or ethyl tert-butyl ether (ETBE), it has potential uses in:
-
Production of other chemicals as an intermediate
-
Specialized solvent applications in manufacturing processes
-
Potential fuel additive applications, similar to other ether compounds
Comparison with Related Compounds
Tert-Butyl isopropyl ether belongs to a family of ether compounds that includes more widely used members such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). Table 2 provides a comparative overview of these related compounds.
Compound | Molecular Formula | CAS Number | Primary Applications | Key Differences |
---|---|---|---|---|
Tert-Butyl isopropyl ether | C₇H₁₆O | 17348-59-3 | Laboratory solvent, Research applications | Contains isopropyl group |
Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 1634-04-4 | Gasoline octane booster, Environmental concerns | Smaller molecule, widespread use in fuels |
Ethyl tert-butyl ether (ETBE) | C₆H₁₄O | 637-92-3 | Gasoline oxygenate, Reduced emissions | Can be produced from renewable sources |
ETBE Comparison
ETBE has gained attention as a more environmentally friendly alternative to MTBE. According to research, ETBE was first used in France in 1992, and by 2002, France and Spain contributed a total of 568,000 tons to the ETBE market . ETBE has superior properties compared to MTBE and can be produced partially from renewable ethanol.
Supplier | Quantity | Purity | Price (EUR) | Format |
---|---|---|---|---|
Carl ROTH | 50 mg | ≥95% | €299.95 | Glass vial |
Carl ROTH | 100 mg | ≥95% | €579.45 | Glass vial |
Carl ROTH | 500 mg | ≥95% | €2,191.95 | Glass vial |
Carl ROTH | 1 g | ≥95% | €3,288.45 | Glass vial |
Santa Cruz | 100 mg | - | $372.00 | - |
Santa Cruz | 500 mg | - | $1,107.00 | - |
This pricing structure reflects the specialized nature of tert-butyl isopropyl ether as a research chemical rather than a bulk industrial product .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume